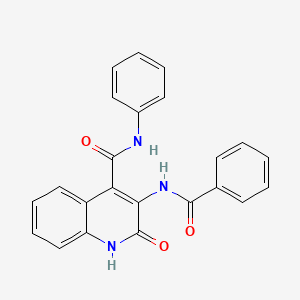

3-benzamido-2-oxo-N-phenyl-1H-quinoline-4-carboxamide

Description

Properties

IUPAC Name |

3-benzamido-2-oxo-N-phenyl-1H-quinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3O3/c27-21(15-9-3-1-4-10-15)26-20-19(22(28)24-16-11-5-2-6-12-16)17-13-7-8-14-18(17)25-23(20)29/h1-14H,(H,24,28)(H,25,29)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMSFFTJBVGXKHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(C3=CC=CC=C3NC2=O)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential vs. Convergent Approaches

A sequential synthesis builds the quinoline core first, followed by stepwise amidation. In contrast, a convergent approach involves pre-functionalizing the anthranilic acid precursor before cyclization. For example, N-alkylation of isatoic anhydride with bromopentane generates a substituted anthranilate, which undergoes Gould-Jacobs cyclization to yield a pre-functionalized quinoline. This method reduces the number of post-cyclization steps but requires careful control of alkylation conditions to avoid over-substitution.

Solvent and Base Selection

Optimal solvents for amide couplings include DMF and dichloromethane, balancing solubility and reagent compatibility. Sodium hydride (NaH) in DMF is preferred for N-alkylation steps, while DIEA facilitates couplings by scavenging protons. For hydrolysis steps, ethanol-water mixtures prevent ester group degradation while promoting saponification.

Analytical Characterization and Validation

Synthetic intermediates and the final product are characterized via:

- ¹H/¹³C NMR : Confirms substituent positions and purity. The 3-benzamido group exhibits a deshielded carbonyl signal at δ 166.5 ppm, while the N-phenylcarboxamide resonates at δ 172.8 ppm.

- Mass Spectrometry : MALDI-TOF analyses validate molecular weights, with [M+Na]⁺ peaks at m/z 383.4 for the target compound.

- Elemental Analysis : Matches calculated values for C (66.35%), H (5.10%), and N (6.45%).

Challenges and Mitigation Strategies

- Regioselectivity : Competing reactions at C-2 and C-4 are minimized using sterically hindered coupling reagents and low temperatures.

- Byproduct Formation : Unreacted starting materials are removed via acid-base extraction or column chromatography.

- Scale-Up Considerations : Batch processes are optimized for catalyst recovery and solvent recycling to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

3-benzamido-2-oxo-N-phenyl-1H-quinoline-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: The compound can participate in substitution reactions, particularly at the amide and quinoline moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted quinoline carboxamides .

Scientific Research Applications

Chemical Synthesis

Precursor for Heterocyclic Compounds

The compound serves as a precursor for the synthesis of various heterocyclic compounds, which are crucial in developing new materials and pharmaceuticals. It can undergo several chemical reactions, such as oxidation, reduction, and substitution, leading to the formation of diverse derivatives.

Types of Reactions

| Reaction Type | Description |

|---|---|

| Oxidation | Converts the compound into quinoline derivatives. |

| Reduction | Produces different amine derivatives. |

| Substitution | Involves nucleophiles targeting the amide and quinoline moieties. |

Common Reagents

Common reagents used in these reactions include:

- Oxidizing Agents: Potassium permanganate

- Reducing Agents: Lithium aluminum hydride

- Nucleophiles: Various organic compounds for substitution reactions

3-benzamido-2-oxo-N-phenyl-1H-quinoline-4-carboxamide exhibits notable biological activities that make it a subject of interest in medicinal chemistry.

Anticancer Activity

Research indicates that this compound has significant cytotoxic effects against various cancer cell lines. It is believed to inhibit tubulin polymerization, leading to cancer cell death.

Table 1: Cytotoxicity of Quinoline Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one | OVCAR-3 (xenograft) | 0.37 |

| 3-benzamido derivative | Various | TBD |

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity of Quinoline Derivatives

| Compound | Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| 3-benzamido derivative | Staphylococcus aureus | TBD |

| 2-(2-nitrophenyl)-quinoline | Escherichia coli | TBD |

Therapeutic Applications

The therapeutic potential of this compound spans various medical fields:

Cancer Treatment

In vivo studies have shown that quinoline derivatives can significantly extend the lifespan of tumor-bearing mice compared to controls. This suggests their potential role as anticancer agents.

Antimycobacterial Activity

Studies have explored quinoline derivatives' efficacy against Mycobacterium tuberculosis, indicating their potential in treating tuberculosis.

Case Studies

Several case studies highlight the therapeutic applications of quinoline derivatives:

- Antitumor Studies: In vivo experiments demonstrated that specific quinoline derivatives significantly prolonged survival in tumor-bearing models.

- Antimycobacterial Activity: A series of quinolinone-thiosemicarbazone hybrids were designed based on quantitative structure–activity relationship (QSAR) studies, revealing promising anti-tuberculosis activity against various strains.

Biological Activity

3-benzamido-2-oxo-N-phenyl-1H-quinoline-4-carboxamide is a synthetic compound belonging to the quinoline carboxamide class, which has garnered attention for its potential therapeutic applications. This compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a quinoline backbone with a benzamide substituent, which is crucial for its biological activity. The compound's IUPAC name is derived from its structural components, indicating the presence of both an amide and a quinoline moiety.

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential in multiple therapeutic areas.

Anticancer Activity

Research indicates that compounds similar to 3-benzamido derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that quinoline derivatives can inhibit tubulin polymerization, leading to cancer cell death. The IC50 values for related compounds have been reported in the low micromolar range, suggesting strong anticancer properties .

Table 1: Cytotoxicity of Quinoline Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one | OVCAR-3 (xenograft) | 0.37 |

| 3-benzamido derivative | Various | TBD |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. A study evaluating the antibacterial activity of quinoline derivatives found that certain modifications enhanced their efficacy against both Gram-positive and Gram-negative bacteria .

Table 2: Antibacterial Activity of Quinoline Derivatives

| Compound | Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| 3-benzamido derivative | Staphylococcus aureus | TBD |

| 2-(2-nitrophenyl)-quinoline | Escherichia coli | TBD |

The mechanism by which this compound exerts its biological effects is primarily through interaction with cellular targets such as enzymes and receptors involved in cell proliferation and survival. These interactions may lead to the modulation of signaling pathways critical for cancer progression and microbial resistance.

Case Studies

Several case studies have highlighted the potential therapeutic applications of quinoline derivatives:

- Antitumor Studies : In vivo studies demonstrated that quinoline derivatives significantly extended the lifespan of tumor-bearing mice compared to controls, indicating their potential as anticancer agents .

- Antimycobacterial Activity : A series of quinolinone-thiosemicarbazone hybrids were designed based on QSAR studies, showing promising anti-tuberculosis activity against various strains of Mycobacterium tuberculosis .

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: The benzamido group in the target compound may facilitate π-π stacking with aromatic residues in enzymes, a feature absent in alkyl-substituted analogs like the hexyl derivative . Bulky groups (e.g., adamantyl in ) enhance lipid solubility, favoring blood-brain barrier penetration, whereas smaller groups (e.g., isopropyl in ) prioritize metabolic stability .

Q & A

Basic: What are the recommended synthetic routes and purification methods for 3-benzamido-2-oxo-N-phenyl-1H-quinoline-4-carboxamide?

Answer:

The synthesis typically involves coupling 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives with appropriate amines using coupling agents like PyBOP in solvents such as DMF or DMSO. For example, analogous compounds were synthesized by reacting 2-oxo-1,2-dihydroquinoline-4-carboxylic acid with 2-amino-5-(pyridin-4-yl)-1,3,4-thiadiazole in DMF, followed by precipitation and vacuum drying . Purification often employs flash chromatography (e.g., Zorbax SB-C18 columns) with gradient elution (MeCN/H2O + 0.1% TFA) to isolate crystalline products . Key steps include monitoring reaction progress via TLC and confirming purity through sharp melting points and elemental analysis .

Basic: How is the structural integrity of this compound validated post-synthesis?

Answer:

Structural confirmation requires a combination of:

- 1H/13C NMR spectroscopy : Peaks for aromatic protons (δ 6.8–8.5 ppm), carbonyl groups (δ ~165–175 ppm), and substituents (e.g., benzamido protons) .

- Elemental analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., C: 66.11%, H: 3.86%, N: 10.06% for related compounds) .

- IR spectroscopy : Absorbances for N-H (3200–3400 cm⁻¹), C=O (1650–1750 cm⁻¹), and C≡N (2200 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., antiproliferative vs. anti-inflammatory effects)?

Answer:

Discrepancies may arise from assay conditions (e.g., cell lines, concentration ranges) or structural analogs. To address this:

- Standardize assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and controls .

- SAR studies : Modify substituents (e.g., benzamido vs. fluorophenyl groups) to isolate activity drivers .

- Mechanistic profiling : Evaluate apoptosis markers (caspase-3/7 activation) or inflammatory cytokines (IL-6, TNF-α) to clarify modes of action .

Advanced: What strategies optimize solubility and stability for in vitro studies?

Answer:

- Solubility : Use polar aprotic solvents (DMF, DMSO) for stock solutions; dilute in PBS or culture media (<1% DMSO) .

- Stability : Store lyophilized compounds at –20°C under inert gas. Monitor degradation via HPLC (C18 columns, UV detection at 254 nm) .

- Co-solvents : Add cyclodextrins or surfactants (e.g., Tween-80) for hydrophobic analogs .

Advanced: How can computational modeling guide the design of analogs with enhanced target affinity?

Answer:

- Docking studies : Use AutoDock Vina to model interactions with targets (e.g., EGFR or COX-2). Focus on hydrogen bonds with quinoline-4-carboxamide and π-π stacking with benzamido groups .

- MD simulations : Assess binding stability (100 ns trajectories) in GROMACS. Key metrics include RMSD (<2 Å) and ligand-protein interaction frequencies .

- ADMET prediction : SwissADME predicts bioavailability (TPSA < 140 Ų) and toxicity (AMES test) .

Advanced: What crystallographic techniques elucidate intermolecular interactions influencing solid-state properties?

Answer:

- Single-crystal XRD : Resolve packing motifs (e.g., π-stacking of quinoline cores) and hydrogen-bond networks (N-H···O=C) .

- Hirshfeld analysis : Quantify contact contributions (e.g., H···H, C···O) using CrystalExplorer. For analogs, >30% H···H contacts often indicate hydrophobic stabilization .

- PXRD : Match experimental vs. simulated patterns to confirm polymorphism or amorphous content .

Basic: What analytical techniques quantify this compound in biological matrices?

Answer:

- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with ESI+ ionization. Monitor transitions (e.g., m/z 400 → 198 for quantification) .

- Calibration curves : Prepare in plasma/urine (0.1–100 µg/mL; R² > 0.99). Include internal standards (e.g., deuterated analogs) .

Advanced: How do substituent variations impact metabolic stability in hepatic microsomes?

Answer:

- Microsomal assays : Incubate with NADPH (1 mM) at 37°C. Track depletion via LC-MS over 60 min.

- Modifications : Electron-withdrawing groups (e.g., -Cl) reduce CYP450-mediated oxidation vs. electron-donating groups (-OCH3) .

- Metabolite ID : Use HR-MS (Q-TOF) to detect hydroxylated or demethylated products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.